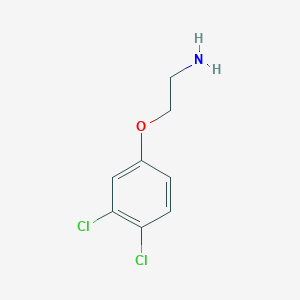

2-(3,4-Dichlorophenoxy)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPLSUNVXZROEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300021 | |

| Record name | 2-(3,4-Dichlorophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38949-70-1 | |

| Record name | 2-(3,4-Dichlorophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38949-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dichlorophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorophenoxy)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Exploration of Biological Activities and Underlying Mechanisms

Investigation of Pharmacological Target Interactions

The specific way a compound interacts with molecular targets within the body dictates its pharmacological profile. For 2-(3,4-Dichlorophenoxy)ethanamine and its analogs, research has focused on enzyme inhibition, receptor binding, and modulation of neurotransmitter systems.

The enzymes dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are critical for the synthesis of DNA precursors and are established targets for antimicrobial and anticancer drugs. nih.govnih.gov The bifunctional DHFR-TS in parasites, such as the one found in Toxoplasma gondii, is a particularly attractive target for developing new therapeutic agents. nih.govucsd.edu Inhibition of these enzymes disrupts the folate cycle, leading to cell death, which is a proven strategy against parasitic diseases. nih.gov

While various compound classes, such as 2,4-diaminopyrimidine (B92962) derivatives, have been identified as inhibitors of DHFR, nih.gov there is currently no specific published research detailing the direct inhibitory activity of this compound on parasitic dihydrofolate reductase-thymidylate synthase. Further investigation would be required to determine if this compound possesses any relevant enzyme inhibition profile against this or other enzymatic targets.

Significant research has been conducted on compounds structurally related to this compound, particularly concerning their interaction with sigma (σ) receptors. Sigma receptors, divided into σ1 and σ2 subtypes, are involved in various cellular functions and are considered therapeutic targets for neurological disorders and other conditions.

Studies have characterized novel ligands such as N(-)[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047) and 1(-)[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine (BD1063). These compounds, which share the 3,4-dichlorophenyl ethyl moiety, demonstrate high selectivity for sigma binding sites over other receptors, including opiate, dopamine, and serotonin (B10506) receptors. nih.gov Competition assays revealed that while both ligands have a preference for σ1 sites, BD1047 also shows a notable affinity for σ2 sites. nih.gov Functionally, both BD1047 and BD1063 act as sigma receptor antagonists. nih.gov Further research suggests that BD1047 may act as a partial agonist at sigma sites under certain conditions. nih.gov

There is a lack of specific binding data for this compound at nuclear receptors in the available scientific literature.

Table 1: Sigma Receptor Binding Profiles of Related Compounds

Selective serotonin reuptake inhibitors (SSRIs) are a major class of drugs that function by blocking the serotonin transporter, thereby increasing the concentration of serotonin in the synapse. nih.govnih.gov This mechanism is central to their therapeutic effects in various psychiatric disorders. nih.gov

However, studies on the highly selective sigma receptor ligands BD1047 and BD1063, which are structurally related to this compound, have shown that they possess a very low affinity for serotonin receptors (5-HT1 and 5-HT2). nih.gov This high degree of selectivity suggests that their primary mechanism of action is not the modulation of serotonin reuptake. nih.gov Based on this evidence from closely related analogs, it is unlikely that this compound itself is a potent modulator of serotonin reuptake mechanisms, although direct studies are absent.

In Vitro Biological Efficacy Studies in Preclinical Models

In vitro studies are fundamental for determining the potential therapeutic efficacy of a compound against pathogens before advancing to more complex models.

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health issue, with an urgent need for new drugs due to rising resistance. nih.gov In vitro screening against Plasmodium falciparum, the most lethal species, is a standard method for identifying new antiplasmodial agents. nih.govresearchgate.net Research has identified various chemical structures, such as quinazoline (B50416) derivatives, with potent in vitro activity against multi-resistant P. falciparum strains. nih.gov

A review of the scientific literature reveals no direct studies assessing the in vitro antiplasmodial activity of this compound. Therefore, its efficacy against P. falciparum is currently unknown.

The search for novel antimicrobial and antifungal agents is a continuous effort in response to infectious diseases. In vitro assays using various bacterial and fungal strains are employed to evaluate the efficacy of new compounds. researchgate.netdovepress.com For instance, studies have shown that the introduction of a dichloroacetyl group into various amines can confer amoebicidal activity. nih.gov Other research has demonstrated that compounds like benzyl (B1604629) bromides can exhibit strong activity against Gram-positive bacteria and fungi. dovepress.com

Despite the presence of a dichlorophenoxy group, there is no specific data from published studies on the direct antimicrobial or antifungal activity of this compound. Its potential in this area remains to be investigated.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N(-)[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047) |

| 1(-)[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine (BD1063) |

| Serotonin |

| Dihydrofolate |

Cytotoxic Investigations in Non-Human Cell Lines (e.g., cancer cell lines, mammalian cells)

There is a notable lack of direct studies investigating the cytotoxic effects of This compound on any cell lines, cancerous or otherwise.

However, research on the parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D) , provides some context. Studies have been conducted on its cytotoxic and genotoxic potential in various mammalian cell lines. For instance, in Chinese hamster ovary (CHO-K1) cells, 2,4-D was shown to induce cytotoxicity by inhibiting lysosomal and mitochondrial (MTT) activities and increasing the frequency of apoptotic cells nih.gov. It also caused a statistically significant increase in micronuclei at certain concentrations, indicating genotoxic potential nih.gov. Another study reported that trans-cinnamaldehyde was more effective than eugenol (B1671780) in inducing cytotoxicity in HeLa cells nih.gov. While these findings relate to 2,4-D and other compounds, they underscore the potential for molecules containing the dichlorophenoxy group to interact with and affect mammalian cells. Without direct experimental data, the cytotoxic profile of the ethanamine derivative remains purely speculative.

Molecular Mechanisms of Action in Biological Systems

The precise molecular mechanisms of This compound have not been elucidated in the existing scientific literature. Inferences can be drawn from related structures, but these remain hypothetical without direct evidence.

Intracellular Signaling Pathway Modulation

No research has been published detailing how This compound might modulate intracellular signaling pathways.

For context, other molecules are known to modulate signaling pathways. For example, saturated fatty acids can activate Toll-like receptor-4 (TLR4), which in turn can trigger downstream signaling through pathways involving MyD88 and PI3K/AKT orst.edu. Cytokines like IL-4 and IL-13 also activate specific signaling cascades, primarily through the JAK/STAT pathway, which is crucial in the context of allergic diseases nih.gov. The herbicide 2,4-D acts by mimicking the plant hormone auxin, leading to the overstimulation of signaling pathways that control cell growth and division, ultimately causing plant death nih.gov. It is unknown if the ethanamine side chain of the target compound would confer any similar or different signaling modulation capabilities.

Interference with Biosynthetic Processes (e.g., polyisoprene, fungal cell wall polymers)

There is no available data on the interference of This compound with biosynthetic processes such as polyisoprene or fungal cell wall polymer synthesis.

The fungal cell wall is a complex structure primarily composed of chitin (B13524) and β-glucans, which are synthesized and cross-linked by a variety of enzymes mdpi.comcdc.gov. For instance, β-(1,3) glucan is synthesized by glucan synthase complexes mdpi.com. Compounds that inhibit these enzymes can disrupt fungal growth. While some phenoxy-containing compounds have been investigated for antifungal properties, specific data for This compound is absent.

Cellular Homeostasis Regulation (e.g., K+/Na+ balance in plants)

Direct studies on the role of This compound in regulating cellular homeostasis are not present in the literature. However, extensive research on the related compound 2-(3,4-Dichlorophenoxy)triethylamine (DCPTA) demonstrates significant effects on ion homeostasis in plants, particularly under stress conditions.

Bioregulatory Effects in Plant Systems

While no studies focus on This compound , research on the closely related tertiary amine, DCPTA , offers significant insights into the potential bioregulatory effects of this class of compounds in plants.

Salinity Stress Alleviation Mechanisms (e.g., in maize)

Studies on maize (Zea mays L.) have shown that exogenous application of DCPTA can effectively alleviate the negative impacts of salinity stress ontosight.aiwikipedia.orgnih.gov. The primary mechanism involves the maintenance of ion homeostasis. Under salt stress, plants tend to accumulate toxic sodium ions (Na+) and lose essential potassium ions (K+). DCPTA treatment helps to maintain a higher K+ concentration and a lower Na+ concentration, resulting in a lower, more favorable Na+/K+ ratio wikipedia.org. This is achieved by modulating the expression of genes that encode membrane transport proteins responsible for ion uptake and transport, such as ZmSOS1, ZmHKT1, ZmNHX1, and ZmSKOR wikipedia.org.

Furthermore, DCPTA helps improve the plant's water status under salinity by enhancing root hydraulic conductivity wikipedia.org. It also mitigates the salt-induced inhibition of photosynthesis by increasing the net photosynthetic rate and the efficiency of photosystem II wikipedia.orgnih.gov. These combined effects contribute to improved growth, as evidenced by increased root and shoot dry weights in DCPTA-treated maize seedlings under saline conditions nih.gov.

Table 1: Effects of DCPTA on Maize Seedling Growth under Salinity Stress This table is based on data for 2-(3,4-Dichlorophenoxy)triethylamine (DCPTA), a related compound.

| Treatment | Root Dry Weight (% of Control) | Shoot Dry Weight (% of Control) |

|---|---|---|

| Salinity Stress | 66.6% | 73.8% |

| Salinity Stress + 100 µM DCPTA | 100.0% | 100.0% |

Data adapted from a study showing that 100 µM DCPTA significantly improved root and shoot dry weights compared to untreated maize under salinity stress. nih.gov

It is important to reiterate that these findings are for DCPTA. Whether This compound would exhibit similar properties is unknown and requires direct experimental validation.

Photosynthetic Capacity Enhancement

Following a comprehensive review of scientific literature, no specific research findings were identified that directly investigate the effects of This compound on the photosynthetic capacity of plants. Studies detailing its influence on chlorophyll (B73375) content, photosynthetic rate, or related enzymatic activities are not present in the available body of scientific work.

Root Activity Regulation

Similarly, a thorough search of published research has yielded no specific data or detailed findings on the role of This compound in the regulation of root activity. Information regarding its impact on root growth, development, nutrient uptake, or other related physiological processes is not documented in the scientific literature.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for identifying potential biological targets and understanding how a ligand, such as a derivative of 2-(3,4-Dichlorophenoxy)ethanamine, interacts with a protein's binding site.

Research on analogues of this compound has successfully employed molecular docking to elucidate binding modes. For instance, studies on 2-(2,4-dichlorophenoxy)acetic acid derivatives have used programs like AutoDock Vina and ArgusLab to predict their interaction with enzymes like cyclooxygenase-2 (COX-2). mdpi.comsciforum.net The process involves preparing the 3D structures of both the protein target and the ligand, followed by a simulation that samples a wide range of conformations and orientations of the ligand within the protein's active site. sciforum.net The most stable binding pose is typically identified as the one with the lowest binding energy. mdpi.com

Once a binding pose is predicted, a detailed analysis of the protein-ligand interactions is performed. This profiling identifies the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, salt bridges, and van der Waals forces. nih.gov

In a study of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a derivative of the target compound, molecular docking into a homology model of the σ1 receptor revealed key interactions. nih.gov A significant salt bridge was observed between the ionized morpholine (B109124) ring of the ligand and the amino acid residue Asp126 of the receptor. nih.gov Furthermore, important short contacts were identified with residues Tyr120, His154, and Trp164, contributing to the ligand's high affinity for the receptor. nih.gov

Similarly, docking studies of a 2-(2,4-dichlorophenoxy)acetamide (B157635) derivative with the COX-2 enzyme showed the formation of four distinct intermolecular hydrogen bonds with amino acids in the active site. mdpi.com Three of these hydrogen bonds were formed with Arg120, and one was formed with Tyr355. mdpi.com Such detailed interaction profiles are fundamental for understanding the basis of molecular recognition and for guiding the optimization of ligand affinity and selectivity. nih.gov

Molecular docking is instrumental in characterizing the active site of a biological target. By analyzing the interactions of a series of ligands, researchers can map the key features of the binding pocket, such as its size, shape, and the distribution of hydrophilic and hydrophobic regions.

The docking of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide into the σ1 receptor's ligand-binding pocket highlighted specific residues (Tyr120, Asp126, His154, and Trp164) as being crucial for ligand binding. nih.gov In a different study, the binding site of human serum albumin (HSA) was characterized by docking 2,4-dichlorophenoxyacetic acid (2,4-D), which showed a preferential binding location at Sudlow's site I in subdomain IIA. nih.gov The analysis of the active site of the COX-2 enzyme, through docking with 2-(2,4-dichlorophenoxy)acetamide derivatives, identified Arg120 and Tyr355 as key interacting residues. mdpi.com This characterization provides a blueprint for designing new molecules with improved complementarity to the target's active site.

Table 1: Summary of Molecular Docking Studies on this compound Analogues

| Derivative Compound | Target Protein | Key Interacting Residues | Type of Interactions | Reference |

|---|---|---|---|---|

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ1 Receptor | Asp126, Tyr120, His154, Trp164 | Salt bridge, short contacts | nih.gov |

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide | COX-2 | Arg120, Tyr355 | Hydrogen bonds | mdpi.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Human Serum Albumin (HSA) | Sudlow's site I (Subdomain IIA) | Hydrophobic, van der Waals, hydrogen bonds | nih.gov |

De Novo Ligand Design and Virtual Screening

De novo ligand design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific protein binding site. rsc.org These methods can build molecules atom-by-atom or by combining molecular fragments. rsc.org Virtual screening, conversely, involves the computational filtering of large libraries of existing compounds to identify those most likely to bind to a drug target. nih.gov

While specific de novo design studies for this compound were not found, the dichlorophenoxy scaffold serves as a valuable starting point or fragment for such design processes. mdpi.com Deep learning-based generative models are increasingly used to design 3D molecules directly within the target's binding site, a technique that could be applied to targets of this compound. rsc.orgnih.gov

Virtual screening is a widely used technique to identify potential lead candidates from large chemical databases. nih.gov This process often starts with a pharmacophore-based search to quickly filter databases, followed by molecular docking of the hits to refine the selection. nih.gov For example, a virtual screening campaign could be initiated to find compounds in databases like ZINC that share key structural features with this compound and are predicted to bind to a target of interest. nih.gov

Pharmacophore Model Development for Receptor Ligands

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. arxiv.org Pharmacophore models are essential tools in drug design, used as 3D queries for virtual screening and to guide lead optimization. nih.gov These models can be developed based on the structure of the ligand (ligand-based) or the structure of the protein-ligand complex (structure-based). nih.govresearchgate.net

The 2,4-dichlorophenoxy group itself has been identified as a key pharmacophore in derivatives with anti-inflammatory activity. mdpi.com A pharmacophore model for a receptor that binds this compound would likely include features such as a hydrophobic/aromatic region corresponding to the dichlorophenyl ring, a hydrogen bond acceptor for the ether oxygen, and a positive ionizable feature for the terminal amine group. The relative 3D arrangement of these features would be critical. arxiv.org

The development of such a model can be achieved using software like Catalyst, GASP, or DISCO. nih.gov By aligning a set of active molecules, these programs can identify the common chemical features responsible for their biological activity. nih.gov This resulting pharmacophore hypothesis can then be used to screen compound libraries for new molecules that match the model, potentially leading to the discovery of novel ligands with similar or improved activity. nih.gov

Conformational Dynamics and Energy Landscape Analysis

Molecules are not static entities; they are dynamic and can adopt a range of different conformations. Conformational dynamics and energy landscape analysis are computational methods used to study the motion of molecules and the relative energies of their different shapes. nih.govnih.gov Molecular dynamics (MD) simulation is a primary technique used to explore the conformational space of a protein-ligand complex over time, providing insights into its stability and the nature of the binding event. biorxiv.org

MD simulations can reveal how the binding of a ligand, such as this compound, might induce conformational changes in the target protein, or how the ligand itself adapts its conformation to fit within the binding site. nih.gov These simulations track the movements of every atom in the system over time, allowing for the calculation of key parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which measure the stability of the complex and the flexibility of specific regions, respectively. nih.gov

The energy landscape provides a quantitative picture of the stability of different cellular states or molecular conformations. nih.gov By mapping this landscape, researchers can identify stable states (attractors) and the transition paths between them. nih.gov For a protein-ligand system, this analysis could reveal the existence of multiple binding modes or intermediate states during the binding process, offering a deeper understanding of the interaction mechanism. While specific studies on the conformational dynamics of this compound were not identified, these methods are crucial for a comprehensive understanding of its biological interactions.

In Silico Prediction of Biological Activities (e.g., Prediction of Activity Spectra for Substances (PASS))

In silico methods for predicting the biological activity of a compound are valuable for prioritizing molecules for experimental testing and for identifying potential new applications or off-target effects. These methods use a molecule's chemical structure to predict its activity against various biological targets. nih.gov

One such tool is the Prediction of Activity Spectra for Substances (PASS). PASS analysis compares the structure of a query compound to a large database of known biologically active substances. Based on this comparison, it generates a predicted biological activity spectrum, estimating the probability of the compound being active (Pa) or inactive (Pi) for a wide range of biological functions.

Although a specific PASS prediction for this compound is not available in the provided search results, this approach could be used to hypothesize its potential therapeutic effects. For instance, given its structural similarity to other known bioactive agents, a PASS prediction might suggest activities related to the nervous system or anti-inflammatory pathways. mdpi.comontosight.ai Machine learning and deep learning models are also increasingly used to predict bioactivity, leveraging large datasets of compound structures and their measured activities to build predictive models that can generalize to new, untested molecules. nih.govarxiv.org

Advanced Analytical Techniques for Detection and Characterization

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are paramount for isolating the target compound from complex matrices and for its quantification. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection (e.g., UV, MS)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like 2-(3,4-Dichlorophenoxy)ethanamine. The separation is based on the compound's partitioning between a stationary phase (the column) and a liquid mobile phase.

Separation Principles : For a compound with a basic amine group and a nonpolar dichlorophenoxy group, reversed-phase HPLC would be the method of choice. A nonpolar stationary phase (like C18) would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with pH modifiers or buffers to ensure the amine is in a consistent protonation state for reproducible retention.

Detection :

UV Detection : The dichlorophenoxy aromatic ring in the molecule contains a chromophore that absorbs ultraviolet (UV) light. A Diode Array Detector (DAD) or a variable wavelength UV detector would be used to monitor the column effluent at a specific wavelength (e.g., around 230 and 280 nm), which is characteristic of the phenoxy moiety. researchgate.netresearchgate.net

Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity. epa.govdeswater.com After separation by HPLC, the analyte is ionized (e.g., via electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the compound's identity by its molecular weight. For this compound (C8H9Cl2NO), the expected molecular ion [M+H]+ would have a characteristic isotopic pattern due to the two chlorine atoms.

Interactive Table 1: Hypothetical HPLC-UV Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. epa.gov For a primary amine like this compound, derivatization is often required to improve its volatility and chromatographic behavior by reducing its polarity and preventing peak tailing.

Derivatization : The active hydrogens on the amine group can be replaced with nonpolar groups, for instance, through acylation or silylation (e.g., using a reagent like BSTFA to form a trimethylsilyl (B98337) derivative).

Separation and Detection : The derivatized analyte is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms). The retention time is a characteristic property used for identification. The separated components then enter the mass spectrometer (GC-MS), which provides definitive identification based on the mass spectrum and fragmentation pattern. epa.gov Monitoring specific ions (Selected Ion Monitoring, SIM) can enhance sensitivity and selectivity for quantification. epa.gov

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate the detailed molecular structure of a purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR : A proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, one would expect to see signals for the three aromatic protons on the dichlorophenyl ring, two methylene (B1212753) groups (-O-CH₂- and -CH₂-N), and the amine protons (-NH₂). hmdb.cadocbrown.infochemicalbook.com The splitting patterns (e.g., triplets for the adjacent methylene groups) would confirm the ethanamine chain structure.

¹³C NMR : A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. rsc.org This would include the six carbons of the aromatic ring (with their chemical shifts influenced by the chlorine and ether substituents) and the two carbons of the ethylamine (B1201723) side chain.

Interactive Table 2: Predicted ¹H NMR Chemical Shift Ranges

| Proton Type | Predicted δ (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Multiplets |

| -O-CH₂- | 3.9 - 4.2 | Triplet |

| -CH₂-N- | 2.8 - 3.1 | Triplet |

| -NH₂ | 1.0 - 3.0 | Broad Singlet |

Mass Spectrometry Fragmentation Analysis

In mass spectrometry, after ionization, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides a fingerprint that helps to confirm the molecular structure.

Key Fragmentation Pathways : For this compound, common fragmentation would involve:

Alpha-cleavage : The bond adjacent to the nitrogen atom is weak and prone to breaking. This would lead to the loss of the dichlorophenoxy-ethyl group and the formation of a CH₂=NH₂⁺ fragment at m/z 30. libretexts.org

Cleavage of the Ether Bond : The C-O ether bond could cleave, resulting in a dichlorophenoxide ion or a dichlorophenol fragment.

Loss of the Amine Group : Cleavage of the C-N bond can also occur. The presence of two chlorine atoms would create a distinctive M, M+2, M+4 isotopic pattern for the molecular ion and any chlorine-containing fragments.

UV-Vis and IR Spectroscopic Applications

UV-Vis Spectroscopy : As mentioned for HPLC detection, UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The dichlorophenoxy group would produce characteristic absorption maxima in the UV range, typically between 250 and 300 nm. researchgate.netnist.gov While not highly specific for detailed structure, it is useful for quantification and for monitoring reactions.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgnih.gov For this compound, key absorption bands would include:

N-H stretch : A medium to weak absorption around 3300-3500 cm⁻¹ characteristic of the primary amine.

C-H stretch : Aromatic and aliphatic C-H stretching bands just below and above 3000 cm⁻¹.

C=C stretch : Aromatic ring stretching vibrations around 1475-1600 cm⁻¹.

C-O stretch : A strong band for the aryl-alkyl ether around 1200-1250 cm⁻¹.

C-Cl stretch : Bands in the fingerprint region, typically 600-800 cm⁻¹, corresponding to the C-Cl bonds.

Electrochemical Detection and Sensing Platforms

Electrochemical sensors are powerful tools for the detection of organic compounds, offering high sensitivity, rapid analysis, and portability. nih.gov These platforms work by measuring the electrical changes (such as current or potential) that occur when the target analyte interacts with a specially designed electrode surface. For compounds like dichlorophenoxy derivatives, modifying the electrode surface is often necessary to facilitate the electrochemical reaction and enhance detection signals. deswater.com

Voltammetric Techniques (e.g., cyclic voltammetry)

Voltammetry measures the current response of an electrochemical cell to a varying potential. mdpi.com Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are widely used to study and quantify electroactive species. nih.gov In CV, the potential is swept linearly in a forward and then reverse direction, providing information on the redox processes of the analyte. asdlib.orgias.ac.in DPV applies pulses of increasing amplitude to a ramping voltage baseline, which enhances sensitivity by minimizing background currents. nih.gov

Various modifications to standard electrodes have been developed to improve the detection of dichlorophenoxy compounds. A glassy carbon electrode (GCE) modified with silver and manganese oxide nanoparticles (Ag-MnOxNPs) and an alizarin (B75676) yellow R polymer has been shown to effectively catalyze the oxidation of 2,4-D, allowing for its sensitive detection. deswater.com Another approach involves using a bismuth film-modified screen-printed carbon electrode to detect a nitrated form of 2,4-D. researchgate.net

Below is a table summarizing research findings for the voltammetric detection of the related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D).

Interactive Data Table: Voltammetric Detection of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

| Electrode | Technique | Linear Range | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Pencil Graphite (B72142) Electrode (PGE) | DPV | 10–70 µg/mL | 2.85 µg/mL | nih.gov |

| Ag-MnOxNPs/PAYR/GCE | DPV | 6–14,308 µM | 2 µM | deswater.com |

| Bismuth Film/SPCE (nitrated 2,4-D) | Amperometry | 11.1–74.3 µM | 3.15 µM | researchgate.net |

DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry, GCE: Glassy Carbon Electrode, SPCE: Screen-Printed Carbon Electrode

Molecularly Imprinted Polymers (MIPs) in Sensing

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have custom-made recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule. nih.govyoutube.com Often described as synthetic antibodies, they are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule (the analyte of interest). youtube.comyoutube.com After polymerization, the template is removed, leaving behind specific cavities that can selectively rebind the target molecule from a complex sample. youtube.comyoutube.com The high durability, chemical stability, and low cost of MIPs make them excellent recognition elements for sensors. youtube.com

MIPs are frequently integrated into electrochemical sensing platforms. nih.gov When the MIP, coated on an electrode, captures the target analyte, it can cause a measurable change in the electrochemical properties of the sensor, such as impedance or current flow. nih.gov

Research into MIP-based sensors for dichlorophenoxy compounds has shown promising results. For example, MIPs have been used in the development of biosensors for 2,4-D. nih.gov In one study, a capacitive sensor for 2,4-D was created using a 2,4-D-imprinted polypyrrole film coated onto a pencil electrode. nih.gov Another approach combined MIPs with a DNA-based biosensor to enhance sensitivity for 2,4-D detection. nih.gov These examples highlight the potential for creating highly selective MIP-based electrochemical sensors for this compound.

Interactive Data Table: MIP-Based Sensing of Dichlorophenoxy Compounds

| Analyte | Sensor Principle | Polymer System | Detection Method | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Capacitive Sensor | Polypyrrole | Capacitance Change | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Electrochemical Sensor | Imprinted Polymer/DNA | Voltammetry | nih.gov |

EGDMA: Ethylene glycol dimethacrylate

Chemiluminescence-Based Detection Systems

Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. nih.gov Detection systems based on this principle are inherently sensitive because, in the absence of the target reaction, the background signal is very low. nih.gov CL assays are often combined with other techniques, such as immunoassays or flow-injection analysis, to enhance selectivity and performance.

The detection of dichlorophenoxy compounds has been successfully achieved using CL-based methods. A common strategy involves a competitive immunoassay format where the target analyte competes with a labeled analog for a limited number of antibody binding sites. The resulting CL signal is typically inversely proportional to the concentration of the analyte.

For instance, a novel chemiluminescence immunoassay for 2,4-D was developed using the catalytic properties of gold nanoparticles. rsc.org In this system, an antibody labeled with gold nanoparticles triggers a light-producing reaction between luminol (B1675438) and silver nitrate, and the presence of free 2,4-D inhibits this reaction, allowing for quantification. rsc.org Another sensitive method for detecting 2,4-Dichlorophenol (2,4-DCP) combined molecularly imprinted solid-phase extraction (MISPE) with flow-injection chemiluminescence. nih.gov The 2,4-DCP was found to enhance the weak CL reaction between luminol and potassium permanganate, providing a basis for its measurement. nih.gov

Interactive Data Table: Chemiluminescence-Based Detection of Dichlorophenoxy Analogs

| Analyte | Method | Key Reagents | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Competitive Immunoassay | Gold Nanoparticles, Luminol, Silver Nitrate | ~3 ng/mL | rsc.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,4-Dichlorophenoxyacetic acid | 2,4-D |

| 2,4-Dichlorophenol | 2,4-DCP |

| Guanine (B1146940) | - |

| Silver | Ag |

| Manganese Oxide | MnO |

| Alizarin Yellow R | - |

| Bismuth | Bi |

| Polypyrrole | - |

| 4-Vinylpyridine | 4-VP |

| Ethylene glycol dimethacrylate | EGDMA |

| Luminol | - |

| Silver Nitrate | - |

Diverse Research Applications

Building Blocks in Complex Molecule Synthesis

The molecular structure of 2-(3,4-Dichlorophenoxy)ethanamine, which contains a primary amine and a dichlorophenoxy moiety, suggests its potential as a versatile building block in the synthesis of more complex molecules. In principle, the primary amine group can readily undergo a variety of chemical reactions, such as acylation, alkylation, and condensation, to build larger molecular architectures. These new structures could be of interest in fields like materials science and pharmaceuticals. google.com

However, while its chemical nature makes it a suitable candidate for a synthetic intermediate, specific, documented examples of this compound being used as a foundational building block in the synthesis of complex molecules are not extensively reported in the available scientific literature.

Preclinical Drug Discovery and Development (in specific disease models)

The potential of phenoxy ethanamine derivatives in pharmaceutical development has been a subject of scientific inquiry. For instance, the N,N-diethyl derivative of the subject compound, 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine, has been noted for its biological activity and potential for developing new drugs, with a particular focus on diseases related to the nervous system. Despite this, detailed preclinical studies in specific disease models for this compound itself are not prominently featured in published research. While related chemical structures are sometimes investigated for activities such as anti-inflammatory properties, specific data linking this compound to therapeutic outcomes in preclinical models remains limited.

Agrochemical Research: Plant Growth Regulation and Stress Mitigation

The most significant and well-documented application of this chemical family is in agrochemical research, specifically concerning the derivative 2-(3,4-dichlorophenoxy)-triethylamine (DCPTA). This compound has been identified as a potent plant bioregulator that can enhance plant development and yield. google.com DCPTA is absorbed by the stems and leaves and is believed to act directly on the plant cell nucleus, enhancing the activity of enzymes and increasing the content of proteins and lipids. google.com

Research has demonstrated several beneficial effects of DCPTA on various crops:

Improved Crop Yield and Quality: Application of DCPTA has been shown to significantly increase plant biomass, crop yield, and the quality of the harvest. google.com It can be formulated as a wettable powder, suspending agent, or aqueous solution for application. google.com

Enhanced Fruit Set and Maturation: In studies on eggplant (Solanum melongena L.), seed treatment with DCPTA hydrochloride increased the fruit set, reduced the time to harvest, and concentrated the harvestable yield. researchgate.netresearchgate.net This improvement in yield was observed to be independent of an increase in the vegetative growth of the plant. researchgate.net

Synergistic Effects: The growth-promoting effects of DCPTA can be enhanced when used in combination with other plant growth regulators. Synergistic effects have been noted when DCPTA is mixed with brassinosteroids for promoting seedling and root growth in strawberries, and with heteroauxin. google.com

Biopolymer Synthesis: In guayule plants (Parthenium argentatum Gray), DCPTA has been shown to affect the synthesis of cis-polyisoprene, a natural rubber. google.com

The table below summarizes key research findings on the application of the DCPTA derivative in agriculture.

| Crop/Plant | Application Method | Observed Effects | Reference(s) |

| Eggplant (Solanum melongena L.) | Seed soak-treatment | Reduced days to harvest, increased fruit set, concentrated harvestable yield. | researchgate.netresearchgate.net |

| Guayule (Parthenium argentatum Gray) | Not specified | Affects the synthesis of cis-polyisoprene (natural rubber). | google.com |

| Eucommia ulmoides Oliv. | Not specified | Stimulated plant growth and gutta content. | google.com |

| Strawberry | Mixed liquid formulation | Promoted seedling and root growth (synergistic effect with brassinosteroids). | google.com |

Enzyme Probe Development and Biochemical Tool Compounds

While DCPTA, the triethylamine (B128534) derivative of this compound, is known to enhance the activity of certain plant enzymes, its specific use as a developmental probe to study enzyme mechanisms or as a biochemical tool is not a primary focus of the available research. google.com The ability of a compound to modulate biological activity, such as DCPTA's effect on plant growth, implies interaction with endogenous biochemical pathways. In another context, certain related compounds have been found to elicit resistance in plants to chewing and sucking insects, a surprising biochemical effect as the compounds themselves are not pesticides. google.com This suggests an induced biochemical response within the plant. However, the development of this compound or its derivatives specifically as probes for enzyme kinetics or as tools for elucidating metabolic pathways is not yet a well-established area of research.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2-(3,4-Dichlorophenoxy)ethanamine relevant to experimental design?

- Answer : The compound's structure includes a phenoxy ring substituted with chlorine at positions 3 and 4, linked to an ethanamine group. Key properties include:

- Molecular formula : C₈H₉Cl₂NO .

- Molecular weight : 206.069 g/mol .

- SMILES :

c1cc(c(cc1OCCN)Cl)Cl. - Stability : Stable under recommended storage conditions (room temperature, inert atmosphere), but reactivity with strong oxidizing agents should be avoided .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .

- Storage : Store in a cool, dry place (<25°C) away from light and incompatible materials (e.g., strong acids/bases) .

- Waste disposal : Segregate waste in labeled containers and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the role of this compound in modulating plant stress responses?

- Answer :

- Model system : Use hydroponic or soil-grown maize seedlings under polyethylene glycol (PEG)-simulated drought stress .

- Dosage : Apply 10–100 µM aqueous solutions via root drenching or foliar spray, optimizing based on preliminary dose-response assays .

- Metrics : Measure antioxidant enzyme activity (e.g., superoxide dismutase, catalase) and lipid peroxidation (malondialdehyde content) to quantify oxidative stress mitigation .

- Controls : Include untreated controls and PEG-only groups to isolate compound-specific effects .

Q. How can contradictions in toxicity data for this compound be resolved?

- Answer :

- Data validation : Cross-reference acute toxicity studies (e.g., LD₅₀ in rodents) with in vitro assays (e.g., cytotoxicity in human cell lines) .

- Confounding factors : Assess batch-to-batch purity variations (HPLC analysis) and solvent effects (e.g., DMSO vs. aqueous solutions) .

- Mechanistic studies : Use transcriptomic or metabolomic approaches to identify pathways affected by the compound, such as mitochondrial dysfunction or oxidative stress .

Q. What synthetic routes are reported for this compound, and how can yield be optimized?

- Answer :

- Route 1 : Nucleophilic substitution of 3,4-dichlorophenol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Route 2 : Reductive amination of 3,4-dichlorophenoxyacetaldehyde using NaBH₄ or H₂/Pd-C .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (≥95% purity) and confirm structure with HRMS .

Key Research Gaps & Future Directions

- Mechanistic clarity : Elucidate the compound's interaction with plant hormone pathways (e.g., abscisic acid) during drought stress .

- Ecotoxicology : Assess environmental persistence and bioaccumulation potential using OECD 307/308 guidelines .

- Structural analogs : Compare bioactivity with derivatives like DCPTA to refine structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.